An In-depth Technical Guide to 5-(3-chlorophenyl)-1H-pyrazole: Chemical Properties and Structure
An In-depth Technical Guide to 5-(3-chlorophenyl)-1H-pyrazole: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 5-(3-chlorophenyl)-1H-pyrazole, a heterocyclic aromatic compound of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data for this specific compound, this guide also includes information on closely related derivatives to provide a broader context for its potential characteristics and reactivity.
Chemical Structure and Identification
5-(3-chlorophenyl)-1H-pyrazole is a disubstituted pyrazole with a chlorophenyl group at the 5-position. The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.
Table 1: Structural and Identification Data for 5-(3-chlorophenyl)-1H-pyrazole
| Identifier | Value |
| IUPAC Name | 5-(3-chlorophenyl)-1H-pyrazole |
| CAS Number | 59843-69-5[1][2] |
| Molecular Formula | C₉H₇ClN₂ |
| Molecular Weight | 178.62 g/mol |
| SMILES | c1cc(cc(c1)Cl)c2cc[nH]n2 |
| InChI | InChI=1S/C9H7ClN2/c10-8-3-1-2-7(4-8)9-5-6-11-12-9/h1-6H,(H,11,12) |
| InChIKey | HLKDVENNWRMMOS-UHFFFAOYSA-N[3] |
Physicochemical Properties
Table 2: Physicochemical Properties of Related Pyrazole Derivatives
| Property | 5-(3-chlorophenyl)-1H-pyrazole-3-carboxylic acid |
| Molecular Weight | 222.63 g/mol [4] |
| Melting Point | 240-250 °C[4] |
It is important to note that the presence of the carboxylic acid group significantly influences the physical properties, particularly the melting point and solubility, and therefore these values should be considered as indicative only for the parent compound.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 5-(3-chlorophenyl)-1H-pyrazole was not found in the reviewed literature, general methods for pyrazole synthesis are well-established. A common and versatile method is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.
A potential synthetic route to 5-(3-chlorophenyl)-1H-pyrazole could involve the reaction of 3-chlorophenylhydrazine with a suitable three-carbon synthon, such as propargyl aldehyde or a derivative.
Another general and efficient one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of a substituted aromatic aldehyde and tosylhydrazine followed by a cycloaddition with a terminal alkyne. This method is noted for its tolerance of various functional groups and sterically hindered substrates, often resulting in good yields.
A plausible experimental workflow for a generic pyrazole synthesis is outlined below.
Figure 1: Generalized workflow for pyrazole synthesis.
Characterization
The characterization of 5-(3-chlorophenyl)-1H-pyrazole would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the pyrazole ring and the chlorophenyl group. The chemical shifts and coupling patterns would be indicative of their relative positions.
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¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms in the molecule.
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Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond of the pyrazole ring, as well as C-H, C=C, and C-N stretching and bending vibrations.[5]
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
While specific spectral data for 5-(3-chlorophenyl)-1H-pyrazole is not available, data for numerous other substituted pyrazoles can be found in the literature and spectral databases, which can serve as a reference for expected peak positions and patterns.[5][6]
Biological Activity and Potential Applications
The pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with a wide range of documented biological activities.[7] Pyrazole-containing compounds have been developed as anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral agents.[8][9][10]
The biological activity of pyrazole derivatives is often attributed to their ability to act as bioisosteres for other functional groups and to participate in hydrogen bonding interactions with biological targets.[7] The nitrogen atoms of the pyrazole ring can act as both hydrogen bond donors and acceptors.
While no specific biological studies on 5-(3-chlorophenyl)-1H-pyrazole have been identified, its structural similarity to other biologically active pyrazoles suggests that it could be a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of the 3-chlorophenyl group can influence the compound's lipophilicity and electronic properties, which may in turn affect its biological activity and pharmacokinetic profile.
Given the broad spectrum of activity of pyrazole derivatives, 5-(3-chlorophenyl)-1H-pyrazole could be a candidate for screening in various biological assays, including but not limited to:
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Enzyme inhibition assays (e.g., cyclooxygenase, kinases)
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Antiproliferative assays against cancer cell lines
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Antimicrobial assays against various bacterial and fungal strains
A conceptual representation of how a pyrazole derivative might interact with a biological target is shown below.
Figure 2: Conceptual diagram of pyrazole-target interaction.
Conclusion
5-(3-chlorophenyl)-1H-pyrazole is a heterocyclic compound with potential for applications in drug discovery and materials science. While specific experimental data for this molecule is limited, its structural features and the known activities of the broader pyrazole class suggest it is a promising area for further investigation. Future research should focus on developing a robust synthetic protocol, fully characterizing the compound using modern analytical techniques, and exploring its biological activity profile through systematic screening. Such studies will be crucial in unlocking the full potential of this and related pyrazole derivatives.
References
- 1. 59843-69-5|5-(3-Chlorophenyl)-1H-pyrazole|BLD Pharm [bldpharm.com]
- 2. 5-(3-CHLOROPHENYL)-1H-PYRAZOLE | CymitQuimica [cymitquimica.com]
- 3. growingscience.com [growingscience.com]
- 4. 5-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid [myskinrecipes.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
